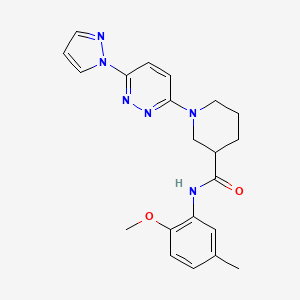

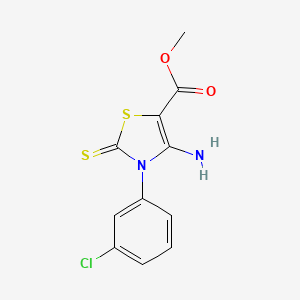

methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazole, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains an amino group and a carboxylate ester group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the thiazole ring, along with the attached functional groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group could participate in condensation reactions, and the ester group could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the ester and amino groups could make it more soluble in polar solvents .Scientific Research Applications

Synthesis of New Biological Agents

Compounds related to Methyl 4-amino-3-(3-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate have been synthesized and evaluated for their antimicrobial activities. Specifically, some derivatives of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide have shown significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

Antimicrobial Evaluation

Another study focused on the synthesis of compounds starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, leading to derivatives with notable antimicrobial activity against certain Gram-positive bacteria and yeasts (Balkan et al., 2001).

Development of Anticancer Agents

A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the chemical structure , exhibited higher anticancer activity than the reference drug doxorubicin in some cases, along with significant antimicrobial activity (Hafez et al., 2016).

Corrosion Inhibition Properties

Research has also explored the use of thiazole-4-carboxylates, including derivatives similar to Methyl 4-amino-3-(3-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, as corrosion inhibitors for mild steel in acidic environments. This study found these compounds to be effective in reducing corrosion, with some derivatives showing up to 92% inhibition efficiency (El aoufir et al., 2020).

Antimicrobial and Antiviral Research

In the field of antimicrobial and antiviral research, derivatives of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have been synthesized and shown effective against yellow fever virus, aiming to improve metabolic stability, therapeutic index, and antiviral potency (Mayhoub et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-3-6(12)5-7/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDLNYADILOPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)

![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)

![2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2625233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)